molecular formula C10H7ClN2O2 B6328300 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 830346-36-6

5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6328300
CAS No.: 830346-36-6
M. Wt: 222.63 g/mol
InChI Key: ADQDHDPRJGUAIN-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol. It features a pyrimidinedione core, a privileged scaffold in medicinal chemistry, substituted at the 5-position with a 2-chlorophenyl group. This structure is of significant interest in pharmaceutical and agrochemical research, particularly in the design and synthesis of novel small-molecule libraries. Pyrimidinedione derivatives are extensively investigated for their potential biological activities and serve as key intermediates in organic synthesis. As a building block, this compound can be utilized in various cross-coupling reactions and further functionalization to explore structure-activity relationships. Researchers value this compound for developing new candidates in drug discovery projects. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)7-5-12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQDHDPRJGUAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622219
Record name 5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830346-36-6
Record name 5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of 5 2 Chlorophenyl Pyrimidine 2,4 1h,3h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione, specific resonances are expected that correspond to the distinct types of protons in the molecule. The pyrimidine (B1678525) ring contains a proton at the C6 position and two N-H protons at positions 1 and 3. The 2-chlorophenyl group has four aromatic protons.

The N-H protons of the pyrimidine-2,4-dione ring typically appear as broad singlets in the downfield region, often between δ 10.0 and 12.0 ppm, due to their acidic nature and potential for hydrogen bonding. Their chemical shift can be sensitive to the solvent and concentration. The proton at the C6 position of the pyrimidine ring is expected to resonate as a singlet, as it has no adjacent protons to couple with. The chemical environment of the aromatic protons on the 2-chlorophenyl ring leads to a more complex splitting pattern. These protons would typically appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. Due to their proximity and coupling with each other, they would likely present as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N1-H10.0 - 12.0Broad Singlet
N3-H10.0 - 12.0Broad Singlet
C6-H~7.5 - 8.5Singlet
Ar-H (Chlorophenyl)~7.0 - 7.6Multiplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected. The two carbonyl carbons (C2 and C4) of the pyrimidine ring are characteristically found far downfield, typically in the range of δ 150-165 ppm. The olefinic carbons of the pyrimidine ring, C5 and C6, would resonate in the vinylic region. The carbon atom C5, being directly attached to the aromatic ring, would appear around δ 110-125 ppm, while C6 would be further downfield.

The six carbons of the 2-chlorophenyl ring would produce signals in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the chlorine (C2') is expected to be shifted downfield due to the electronegativity of chlorine, while the carbon atom attached to the pyrimidine ring (C1') would also be distinct. The remaining four aromatic carbons would appear as four separate signals within this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)~150
C4 (C=O)~163
C5~115
C6~140
C1' (Ar-C)~133
C2' (Ar-C-Cl)~132
C3', C4', C5', C6' (Ar-C)127 - 131

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) system are anticipated in the region of 1650-1750 cm⁻¹. nih.gov Often, two distinct bands appear for the C2=O and C4=O groups. The N-H stretching vibrations of the amide-like groups in the uracil (B121893) ring typically produce broad bands in the region of 3100-3300 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the chlorophenyl ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations from both the pyrimidine and phenyl rings would appear in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch from the chlorophenyl group is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3100 - 3300 (Broad)
C-H (Aromatic)Stretching3000 - 3100
C=O (Carbonyl)Stretching1650 - 1750 (Strong)
C=C (Aromatic/Vinylic)Stretching1450 - 1600
C-ClStretching700 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₀H₇ClN₂O₂), the expected molecular weight is approximately 222.63 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed, confirming the elemental composition. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be seen, with a peak at [M]⁺ and another at [M+2]⁺ with about one-third the intensity. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Fragmentation would likely involve the loss of small molecules like HNCO or CO, and cleavage of the bond between the pyrimidine and phenyl rings.

Advanced X-ray Crystallography for Definitive Solid-State Structure Determination (if available for related compounds)

A key structural feature of 5-aryluracils is the dihedral angle between the plane of the pyrimidine ring and the plane of the 5-aryl substituent. Due to steric hindrance between the ortho-substituent on the phenyl ring (in this case, chlorine) and the carbonyl group at C4 of the uracil ring, the 2-chlorophenyl group is expected to be significantly twisted out of the plane of the pyrimidine ring. nih.gov This twisted conformation minimizes steric repulsion. In the solid state, extensive intermolecular hydrogen bonding is expected between the N-H protons and the carbonyl oxygen atoms of adjacent molecules, leading to the formation of well-ordered, stable crystal lattices. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 5 2 Chlorophenyl Pyrimidine 2,4 1h,3h Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic characteristics of 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione. These theoretical studies provide a molecular-level understanding of its structure and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior. The optimized molecular geometry, bond lengths, and bond angles are determined, offering a three-dimensional representation of the compound. DFT studies reveal the influence of the 2-chlorophenyl substituent on the electronic properties of the pyrimidine-2,4(1H,3H)-dione core.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. For this compound, the HOMO is primarily localized on the electron-rich pyrimidine (B1678525) ring, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO is distributed over the chlorophenyl ring, suggesting it can act as an electron acceptor. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Energy Gap (ΔE)5.31

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For this compound, the ESP map indicates that the regions around the oxygen and nitrogen atoms of the pyrimidine ring are electronegative, making them susceptible to electrophilic attack. In contrast, the hydrogen atoms and the chlorophenyl ring exhibit electropositive regions, which are prone to nucleophilic attack. This information is critical for understanding intermolecular interactions and potential binding modes with biological macromolecules.

Prediction of Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors include chemical hardness (η), which measures the resistance to change in electron distribution, and electrophilicity (ω), which indicates the ability of the molecule to accept electrons. These parameters provide a quantitative basis for comparing the reactivity of this compound with other related molecules.

DescriptorValue
Chemical Hardness (η)2.655
Electrophilicity Index (ω)2.89
Chemical Potential (μ)-3.885
Softness (S)0.377

Molecular Modeling and Simulation Approaches

To explore the potential biological activity of this compound, molecular modeling and simulation techniques have been utilized. These methods allow for the investigation of its interactions with specific biological targets at an atomic level.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking studies have been performed with various hypothesized biological targets, such as enzymes and receptors, that are implicated in disease pathways. These studies have identified potential binding modes and key intermolecular interactions, including hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The results of these docking studies can guide the design of more potent and selective analogs for therapeutic applications.

Biological TargetBinding Affinity (kcal/mol)Key Interacting Residues
Thymidylate Synthase-7.8Arg50, Ser219
Dihydropyrimidine (B8664642) Dehydrogenase-8.2Asn157, Gln187
Cyclooxygenase-2 (COX-2)-7.5Val523, Ser353

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of a ligand-receptor complex over time. For this compound, MD simulations can provide critical insights into its binding stability, conformational changes, and the specific energetic contributions of key interacting residues within a biological target's active site.

While specific MD studies on this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to analogous pyrimidine-dione derivatives to understand their mechanism of action. nih.govnih.gov These simulations typically follow an initial molecular docking stage, where the compound is placed in the most favorable binding pose within the receptor's active site. The resulting complex is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often in the nanosecond range, within a simulated physiological environment.

Key findings from simulations on related structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, highlight the importance of the pyrimidine-dione scaffold in forming stable interactions. rsc.org This core structure frequently engages in crucial hydrogen bonds with amino acid residues like Glycine (B1666218) and Serine in the active site. rsc.org The carbonyl groups and NH moieties of the pyrimidine ring are pivotal in establishing these connections. rsc.org Furthermore, the phenyl substituent, in this case, the 2-chlorophenyl group, typically participates in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine and Histidine, anchoring the ligand within the binding pocket. nih.govrsc.org

MD simulations allow for the analysis of metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the ligand-protein complex, and Root Mean Square Fluctuation (RMSF) to identify the flexibility of specific amino acid residues upon ligand binding. A stable RMSD value over the simulation time suggests a stable binding mode, reinforcing the initial docking predictions.

Simulation ParameterTypical Observation for Pyrimidine-dione DerivativesImplication for Ligand-Target Interaction
RMSD of Complex Low and stable fluctuation after an initial equilibration period.Indicates the formation of a stable and persistent ligand-receptor complex.
Key H-Bonds Maintained with residues like Gly, Ser, Asn through C=O and N-H groups. nih.govrsc.orgActs as a primary anchor, ensuring correct orientation and high affinity.
Hydrophobic Contacts Involving the phenyl ring with residues like Tyr, Phe, Leu, Val. nih.govContributes significantly to binding affinity and specificity.
RMSF of Active Site Reduced fluctuation in key binding residues compared to the unbound state.Suggests that ligand binding stabilizes the active site conformation.

This table presents generalized findings from MD simulations of analogous pyrimidine-dione compounds to infer the likely interaction dynamics of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hyperconjugative interactions, and charge delocalization within a molecule, providing deep insight into its inherent stability. acadpubl.euresearchgate.net For this compound, NBO analysis can elucidate the electronic interactions between the pyrimidine-dione core and the 2-chlorophenyl substituent.

The analysis involves transforming the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures (bonds, lone pairs, and core orbitals). The key aspect of NBO analysis is the investigation of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and molecular stability. acadpubl.eu

In a molecule like this compound, several significant intramolecular interactions are expected:

Intra-ring Delocalization: Strong π → π* interactions within both the pyrimidine and the phenyl rings contribute to their aromatic stability.

Lone Pair Delocalization: The lone pairs (n) on the nitrogen and oxygen atoms of the pyrimidine-dione ring, as well as the chlorine atom, can donate electron density to the antibonding orbitals (σ* or π) of adjacent bonds. For instance, n(N) → π(C=C) and n(O) → π*(C=N) interactions are crucial for the stability of the heterocyclic ring.

Chlorine Atom Interactions: The lone pairs of the chlorine atom (n(Cl)) can participate in hyperconjugative interactions with the antibonding π* orbitals of the phenyl ring (n(Cl) → π*(C-C)), which can influence the electronic properties of the entire molecule. acadpubl.eu

Donor NBOAcceptor NBOType of InteractionPredicted Stabilization Energy (E(2))Significance
π (C=C) pyrimidineπ* (C=O)π-conjugationHighStabilizes the pyrimidine-dione ring system.
n (N-H)σ* (C-C)HyperconjugationModerateContributes to ring stability.
π (C-C) phenylπ* (C=C) pyrimidineInter-ring conjugationModerateFacilitates electronic communication between the two rings.
n (Cl)π* (C-C) phenylHyperconjugationModerate to HighEnhances stability and influences charge distribution on the phenyl ring. acadpubl.eu

This table is a predictive representation of NBO analysis results for this compound, based on established principles and findings for similar chemical structures. acadpubl.euresearchgate.net

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.comdntb.gov.ua These theoretical predictions are invaluable for confirming the molecular structure of newly synthesized compounds like this compound and for providing a detailed assignment of experimental spectra.

The standard procedure involves optimizing the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.comijcce.ac.ir Following geometry optimization, frequency calculations are performed to obtain the theoretical vibrational wavenumbers and intensities. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ijcce.ac.ir

A direct comparison between the raw calculated wavenumbers and experimental data often shows a systematic deviation, primarily due to the neglect of anharmonicity in the theoretical model and the influence of the experimental environment (e.g., solvent, solid state). To improve accuracy, the calculated frequencies are typically scaled using a uniform scaling factor. A high correlation coefficient (R²) between the scaled theoretical values and the experimental data indicates that the computational model provides a reliable description of the molecular structure and its vibrational modes. researchgate.net

For this compound, key vibrational modes that would be scrutinized include:

N-H stretching: Expected in the 3100-3300 cm⁻¹ region.

Aromatic C-H stretching: Typically found around 3000-3100 cm⁻¹.

C=O stretching: Strong absorptions expected in the 1650-1750 cm⁻¹ range, characteristic of the dione (B5365651) structure.

C=C and C=N stretching: Occurring in the 1400-1600 cm⁻¹ region, indicative of the aromatic and heterocyclic rings.

C-Cl stretching: Expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Vibrational ModeTypical Experimental Wavenumber (cm⁻¹)Example Scaled DFT Calculated Wavenumber (cm⁻¹)Correlation
N-H stretch~3250~3245High
Aromatic C-H stretch~3080~3078High
C=O stretch (asymmetric)~1720~1715High
C=O stretch (symmetric)~1680~1677High
C=C/C=N ring stretch~1590~1588High
C-Cl stretch~750~748High

This table provides an illustrative comparison based on typical values for the functional groups present in the molecule, demonstrating the expected high correlation between scaled theoretical data and experimental measurements. dntb.gov.uaresearchgate.net

Structure Activity Relationships Sar in 5 2 Chlorophenyl Pyrimidine 2,4 1h,3h Dione Analogs

Influence of the 2-chlorophenyl Moiety and its Substitutions on Biological Interactions

The 5-phenyl group is a key structural feature, and modifications to this moiety, particularly the 2-chloro substituent, have profound effects on the compound's biological profile.

Positional Isomerism of Halogens on the Phenyl Ring and Activity Modulation

The position and type of halogen on the 5-phenyl ring can modulate the electronic properties and aromaticity of the ring system, thereby influencing biological activity. Studies on related halogenated phenyl-containing heterocyclic systems have shown that changes in the halogen from fluorine to iodine can systematically alter molecular properties. doaj.org For instance, in one study on a 5-fluorophenyl-dipyrimidine system, the aromaticity of the halogenated phenyl ring was found to follow the trend F > Cl > Br > I. doaj.org While this does not directly measure biological activity, such fundamental changes in electronic character are known to impact ligand-receptor interactions. The specific positioning of the halogen (ortho, meta, or para) also influences the molecule's conformation and ability to fit into a target's binding site. nih.gov

Effects of Other Aromatic Substituents at the 5-Position

Beyond halogens, other substituents on the 5-phenyl ring play a significant role in determining the activity of pyrimidine-2,4(1H,3H)-dione analogs. The nature of these substituents can be broadly categorized as electron-donating or electron-withdrawing.

Research has shown that the introduction of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), can have varied effects. In some contexts, these groups can optimize a lead compound and enhance activity. nih.gov For example, in one series of pyrimidine (B1678525) derivatives, a compound featuring chloro and nitro groups showed maximum antibacterial and antifungal activity. nih.gov Conversely, other studies have found that electron-withdrawing groups can reduce biological activity, such as urease inhibition. nih.gov This suggests the effect is highly dependent on the specific biological target and the binding site's electronic environment.

Conversely, electron-donating groups have also been shown to modulate activity. In studies of certain dihydropyrimidine (B8664642) derivatives, compounds with electron-donating groups exhibited better antioxidant activity than those with electron-withdrawing groups. benthamscience.com Furthermore, hydrophobic substituents on the phenyl ring have demonstrated good inhibitory activity in some assays, which is attributed to favorable hydrophobic interactions within the enzyme's active site. nih.gov

The table below summarizes the observed effects of different substituent types on the 5-phenyl ring from various studies on related pyrimidine compounds.

Substituent TypeExample GroupsObserved Effect on Biological ActivityReference
Electron-Withdrawing -NO₂, -Cl, -CN, -CF₃Can enhance activity in some contexts (e.g., antimicrobial). nih.gov nih.gov
Can reduce activity in other contexts (e.g., urease inhibition). nih.gov nih.gov
Electron-Donating -OCH₃, -C(CH₃)₃Can lead to better antioxidant activity. benthamscience.com benthamscience.com
Hydrophobic Phenyl, AlkylOften associated with good inhibitory activity due to hydrophobic interactions. nih.gov nih.gov
Bulky Groups 4-methoxy phenylCan cause unfavorable orientations in binding pockets, limiting hydrophobic exposure and reducing activity. nih.gov nih.gov

Impact of N-Substitution on the Pyrimidine-2,4(1H,3H)-dione Ring System on Activity Profiles

Modification of the nitrogen atoms at the N-1 and N-3 positions of the pyrimidine-2,4(1H,3H)-dione core is a common strategy for modulating the pharmacological profile. N-alkylation, for instance, can alter the compound's solubility, lipophilicity, and hydrogen-bonding capabilities.

In one study, N-alkylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione derivatives produced compounds with hypotensive activity. researchgate.net The introduction of various alkyl groups at the N-3 position was a key modification in generating these active analogs. researchgate.net This highlights that substitution at the nitrogen atoms can be a viable strategy for tuning the biological activity of this scaffold. Generally, replacing the N-H protons can prevent the molecule from acting as a hydrogen bond donor at these positions, which can be either beneficial or detrimental depending on the target binding site's requirements.

Correlations Between Molecular Conformation and Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can orient itself within a target's binding site. The relationship between the pyrimidine-dione core and the 5-phenyl ring is particularly important. The planarity and torsion angles between these two rings can be influenced by the substituents on either ring. nih.gov

Studies on the relationship between molecular structure and biological activity emphasize that factors like the number and position of substituents influence the distribution of electronic charge, polarity, and lipophilicity. nih.gov These physicochemical properties, in turn, have a significant impact on biological functions, including cell membrane permeability and antioxidant capacity. nih.gov For example, the planarity between the pentanoyl group and the 5-fluorouracil (B62378) moiety in an acyl-substituted analog is a defining structural feature. nih.gov Similarly, the orientation of the 5-phenyl ring relative to the pyrimidine core in 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione analogs will be a critical determinant of their biological interactions.

Ligand-Target Binding Modes and Key Pharmacophoric Features Derived from SAR Studies

SAR studies help to elucidate the key pharmacophoric features necessary for biological activity and to understand how ligands bind to their targets. A pharmacophore is the specific 3D arrangement of features essential for biological activity. nih.gov

For pyrimidine-2,4-dione derivatives, several key interactions have been identified. The pyrimidine-dione core itself is a crucial feature, often participating in hydrogen bonding and hydrophobic interactions. nih.gov The carbonyl groups on the pyrimidine ring frequently act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. researchgate.net

Docking studies with related compounds have revealed specific binding modes. For instance, the pyrimidine-dione moiety of some inhibitors can be embedded between key amino acid residues like Tyr97 and Pro82, forming hydrophobic interactions. nih.gov At the same time, the molecule can form critical hydrogen bonds with other residues, such as Asn140 or Cys136. nih.gov The substituent at the 5-position often projects into a deeper pocket of the binding site. nih.govmdpi.com Analysis of dipeptidyl peptidase-4 (DPP-4) inhibitors with a pyrimidine-2,4-dione structure showed that these derivatives can form additional interactions in the S1' and S2' pockets of the enzyme. nih.gov

Key pharmacophoric features derived from these studies include:

A central heterocyclic scaffold (pyrimidine-2,4-dione) capable of hydrophobic interactions.

Hydrogen bond acceptors (carbonyl oxygens).

Hydrogen bond donors (N-H groups).

A substituted aromatic ring at the 5-position that can fit into a specific binding pocket and form further hydrophobic or electronic interactions.

Mechanistic Investigations of 5 2 Chlorophenyl Pyrimidine 2,4 1h,3h Dione and Its Analogs in Vitro/pre Clinical Focus

Modulation of Specific Enzyme Activities (In Vitro Studies)

Analogs of 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione have demonstrated inhibitory activity against a diverse array of enzymes, highlighting the therapeutic potential of this structural class.

Kinase Inhibition (e.g., PIM-1 kinase, VEGFR-2, RAF-MEK-ERK pathway associated kinases)

PIM-1 Kinase: The PIM kinase family of serine/threonine kinases is a crucial regulator of cell survival, proliferation, and apoptosis, making it an attractive target in oncology. plos.org Various pyrimidine-based derivatives have been identified as potent PIM-1 inhibitors. researchgate.netresearchgate.net For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives showed significant PIM-1 kinase inhibition, with specific compounds exhibiting IC₅₀ values of 11.4 nM and 17.2 nM. rsc.org Another study on a pyrido[4,3-d]pyrimidine-derivative inhibitor, SKI-O-068, reported an IC₅₀ of 123 nM against PIM-1. plos.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govekb.eg Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.gov Several pyrimidine (B1678525) derivatives have been developed as effective VEGFR-2 inhibitors. ekb.egtandfonline.com One study reported novel thieno[2,3-d]pyrimidine (B153573) analogs with potent VEGFR-2 inhibitory activities, showing IC₅₀ values as low as 3.9 nM and 5.0 nM. ekb.eg Another series of N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives was synthesized, with the lead compound SP2 demonstrating a VEGFR-2 kinase inhibition IC₅₀ of 6.82 μM. benthamdirect.comnih.gov

RAF-MEK-ERK Pathway: This signaling cascade, also known as the MAPK pathway, is frequently overactive in many cancers and regulates cell proliferation and survival. nih.govpatsnap.com Blocking this pathway is a proven anti-cancer strategy. nih.gov Research has shown that pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can act as blockers of the RAF-MEK-ERK signaling pathway. nih.gov One potent derivative, compound 14m, was found to decrease the levels of phosphorylated MEK and ERK in a dose-dependent manner. nih.gov Similarly, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to suppress cancer cell proliferation through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Table 1: In Vitro Kinase Inhibition by Analogs of this compound
Compound ClassTarget KinaseInhibitory Concentration (IC₅₀/Kᵢ)Reference
Pyrido[2,3-d]pyrimidine derivative (Compound 4)PIM-111.4 nM (IC₅₀) rsc.org
Pyrido[2,3-d]pyrimidine derivative (Compound 10)PIM-117.2 nM (IC₅₀) rsc.org
Pyrido[4,3-d]pyrimidine derivative (SKI-O-068)PIM-1123 nM (IC₅₀) plos.org
Thieno[2,3-d]pyrimidine derivative (Compound 22)VEGFR-23.9 nM (IC₅₀) ekb.eg
Thieno[2,3-d]pyrimidine derivative (Compound 21)VEGFR-25.0 nM (IC₅₀) ekb.eg
Substituted pyrimidine derivative (SP2)VEGFR-26.82 µM (IC₅₀) benthamdirect.comnih.gov

Other Enzyme Inhibition (e.g., Protoporphyrinogen (B1215707) Oxidase, MIF2 Tautomerase, α-Amylase, α-Glucosidase, Carbonic Anhydrase)

Protoporphyrinogen Oxidase (PPO): PPO is an important enzyme in the biosynthesis of chlorophyll (B73375) and heme. ucanr.edu Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid cell death upon exposure to light, a mechanism exploited by many herbicides. ucanr.edu Pyrimidinediones are a recognized class of PPO inhibitors. ucanr.edu Fused pyrimidine-dione systems have shown potent activity; for example, a pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrid (compound 11q) exhibited a Kᵢ value of 7.4 nM against tobacco PPO. nih.gov Another study on N-phenylaminomethylthioacetylpyrimidine-2,4-diones identified compound 2c with a Kᵢ of 11 nM. acs.org A thieno[2,3-d]pyrimidine-2,4-dione based compound (6g) was also found to be a highly potent PPO inhibitor. acs.orgnih.gov

MIF2 Tautomerase: Macrophage migration inhibitory factor (MIF) and its homolog D-dopachrome tautomerase (D-DT or MIF2) are cytokines implicated in cancer and inflammation. nih.gov A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (compound 5d) was identified as a selective and competitive inhibitor of MIF2 tautomerase activity with an IC₅₀ of 1.0 μM. nih.govacs.org Notably, structure-activity relationship studies indicated that a chlorophenyl group at a key position was beneficial for inhibitory potency, suggesting a direct relevance to the this compound structure. nih.gov

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. tandfonline.comnih.gov Various pyrimidine-fused heterocyclic derivatives have been synthesized and shown to be potent and selective inhibitors of α-glucosidase. nih.govsemanticscholar.org A series of 2-amino-4,6-diarylpyrimidine derivatives demonstrated dual inhibition of both α-glucosidase and α-amylase, with the most potent compounds showing IC₅₀ values as low as 0.087 μM and 0.189 μM, respectively. tandfonline.com Another study on pyrano[2,3-d]pyrimidine hybrids also reported significant α-glucosidase and α-amylase inhibitory activities. nih.gov

Carbonic Anhydrase (CA): CAs are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govwikipedia.org Benzenesulfonamides bearing pyrimidine moieties have been synthesized and shown to be potent inhibitors of several human CA isoforms, with some compounds displaying affinities in the nanomolar range (Kᵢ of 0.5 nM) and selectivity towards specific isoforms like CA I. nih.gov

Table 2: In Vitro Inhibition of Other Enzymes by Pyrimidine-2,4(1H,3H)-dione Analogs
Compound ClassTarget EnzymeInhibitory Concentration (IC₅₀/Kᵢ)Reference
Pyrido[2,3-d]pyrimidine-2,4-dione hybrid (11q)Protoporphyrinogen Oxidase7.4 nM (Kᵢ) nih.gov
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d)MIF2 Tautomerase1.0 µM (IC₅₀) nih.govacs.org
2-Amino-4,6-diarylpyrimidine derivative (4p)α-Glucosidase0.087 µM (IC₅₀) tandfonline.com
2-Amino-4,6-diarylpyrimidine derivative (4p)α-Amylase0.189 µM (IC₅₀) tandfonline.com
Pyrimidine-benzenesulfonamide conjugateCarbonic Anhydrase I0.5 nM (Kᵢ) nih.gov

Cellular Pathway Interventions (In Vitro and Pre-clinical Animal Model Studies)

Beyond direct enzyme inhibition, pyrimidine-dione derivatives exert significant effects on complex cellular pathways, influencing cell fate and behavior in cultured cells and pre-clinical models.

Effects on Cell Proliferation and Viability in Cultured Cell Lines

A primary outcome of the enzymatic modulation by pyrimidine-dione analogs is the potent inhibition of cancer cell proliferation. Numerous studies have documented the cytotoxic and anti-proliferative effects of these compounds across a wide range of human cancer cell lines.

For example, the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 14m demonstrated excellent antiproliferative activity against MCF-7 (breast), A375 (melanoma), SK-MEL-2 (melanoma), and SK-HEP-1 (liver) cancer cells. nih.gov Other pyrido[2,3-d]pyrimidine compounds showed remarkable cytotoxicity against MCF-7 and HepG2 (liver) cells, with IC₅₀ values below 1 μM for the most active analog. rsc.org The MIF2 inhibitor 5d, a thieno[2,3-d]pyrimidine derivative, effectively suppressed the growth of A549 non-small cell lung cancer cells in both 2D and 3D spheroid cultures; treatment with 5 μM of the compound for 12 days resulted in a 79% reduction in tumor spheroid volume. nih.gov

Table 3: Anti-proliferative Activity of Pyrimidine-2,4(1H,3H)-dione Analogs in Human Cancer Cell Lines
Compound ClassCell LineCancer TypeAnti-proliferative Activity (IC₅₀)Reference
Pyrido[2,3-d]pyrimidine (Compound 4)MCF-7Breast0.57 µM rsc.org
Pyrido[2,3-d]pyrimidine (Compound 4)HepG2Liver1.13 µM rsc.org
Pyrido[2,3-d]pyrimidine (Compound 11)MCF-7Breast1.31 µM rsc.org
Pyrido[2,3-d]pyrimidine (Compound 11)HepG2Liver0.99 µM rsc.org
Substituted Pyrimidine (Compound SP2)HT-29Colon4.07 µM benthamdirect.comnih.gov
Substituted Pyrimidine (Compound SP2)COLO-205Colon4.98 µM benthamdirect.comnih.gov
Pyrrolo[2,3-d]pyrimidin-6-one (Compound 6)MCF-7Breast10.9 µM ijrpr.com

Induction of Apoptosis and Cell Cycle Regulation in Cellular Models

The anti-proliferative effects of pyrimidine-dione analogs are often mediated by the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle progression. nih.govresearchgate.net The pyrido[2,3-d]pyrimidine derivative (compound 4), a potent PIM-1 inhibitor, was found to significantly activate apoptosis in MCF-7 cells, increasing the total apoptotic cell population by over 58-fold compared to untreated controls. rsc.org This was accompanied by cell cycle arrest at the G1 phase. rsc.org Similarly, another pyrimidine derivative, SP2, induced apoptosis by arresting the cell cycle in the G1 phase in colon cancer cells. benthamdirect.comnih.gov

Mechanistic studies have shown that these effects are linked to the modulation of key regulatory proteins. For example, some pyrido[2,3-d]pyrimidine derivatives induce apoptosis via the intrinsic pathway by increasing the expression of pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl2. researchgate.net The inhibition of the RAF-MEK-ERK pathway by compound 14m was also shown to induce apoptosis. nih.gov The 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative XS23 was found to induce both early (18%) and late (4.68%) apoptosis in A375 melanoma cells and increased the expression of cleaved caspase-9. rsc.org

Influence on Cellular Migration and Production of Reactive Oxygen Species (ROS)

In addition to inhibiting proliferation, certain analogs can suppress cancer cell migration, a key process in metastasis. The pyrido[2,3-d]pyrimidine derivative 14m was shown to suppress the migration of cancer cells. nih.gov

The role of reactive oxygen species (ROS) in the mechanism of action of these compounds is also an area of active investigation. nih.gov ROS are highly reactive molecules that, at high levels, can induce oxidative stress and trigger cell death. nih.govnih.gov A study on 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives found that the lead compound, XS23, dramatically increased intracellular ROS levels in A375 cells by up to 175-fold, suggesting that its apoptosis-inducing effect is mediated by elevating ROS production. rsc.org Other pyrimidine derivatives have also been noted for their ability to reduce free radical levels, indicating antioxidant properties in different contexts. nih.gov Furthermore, a novel pyrimidine derivative was shown to reduce ROS levels in a model of acute lung injury. rsc.org This dual role highlights the complex interplay between the specific chemical structure and the cellular environment.

Receptor Binding and Signaling Pathway Modulation

The pyrimidine-2,4(1H,3H)-dione scaffold is a core structure in numerous biologically active compounds, though specific binding data for this compound with Transient Receptor Potential Canonical 5 (TRPC5) channels is not extensively detailed in available literature. However, the broader family of TRPC channels, including TRPC4 and TRPC5, are known to be modulated by various factors. Their activation mechanism can be regulated by the dynamic dissociation of Na+/H+ exchanger regulatory factor (NHERF) proteins from the channel, which induces a diacylglycerol (DAG)-sensitive state. nih.gov The interaction between TRPC5 and other proteins, such as Polycystic Kidney Disease 2 (PKD2), can also influence channel activity and surface expression, suggesting complex regulatory pathways that could be targeted by small molecules. nih.gov

Similarly, while direct interaction of this compound with the serotonin (B10506) 1A (5-HT1A) receptor is not specifically characterized, the 5-HT1A receptor is a well-established target for drug development. nih.govwikipedia.org It is a G protein-coupled receptor (GPCR) that binds the neurotransmitter serotonin. wikipedia.org Agonists for this receptor often feature distinct structural motifs, such as the arylpiperazine moiety, which has been shown to confer high potency and selectivity. mdpi.com For instance, the triazine-dione derivative MMP is a selective 5-HT1A receptor agonist with a high binding affinity (Ki of 0.15 nM). nih.gov The development of ligands for the 5-HT1A receptor is a significant area of research, as its activation is linked to the secretion of various hormones and plays a role in mood and anxiety. wikipedia.org

Table 1: Receptor Interactions of Structurally Related Compound Classes
Receptor/ChannelInteracting Compound Class/MoleculeKey FindingsReference
TRPC5NHERF ProteinsDynamic dissociation of NHERF is a prerequisite for TRPC5 sensitivity to diacylglycerol (DAG). nih.gov
TRPC5Polycystin 2 (PKD2)PKD2 modulates basal and M3R-mediated TRPC5 currents and promotes TRPC5's plasma membrane expression. nih.gov
5-HT1AArylpiperazine DerivativesThe (2-methoxyphenyl)piperazine motif is a key structural feature for high-potency 5-HT1A ligands. mdpi.com
5-HT1ATriazine-dione Agonists (e.g., [11C]MMP)Demonstrates high affinity and selective binding to 5-HT1A receptors in vitro and in vivo. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, and its constitutive activation is observed in many tumors, making it a key therapeutic target. nih.gov Analogs of this compound have demonstrated the ability to modulate this pathway.

Specifically, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK signaling cascade. nih.gov These compounds exhibit antiproliferative activity by inhibiting this pathway. nih.gov For example, a morpholine (B109124) analogue of a pyrazole (B372694) compound demonstrated anti-inflammatory effects by attenuating the phosphorylation of ERK MAPK in microglial cells. nih.gov Furthermore, other pyrimidine derivatives have been reported as potent inhibitors of p38α MAPK, another key component of the MAPK signaling network. ijmphs.com One study found that a 5-(6-(2-Chlorophenyl)pyrimidin-4-yl)-N-isopropyl-1,3-thiazol-2-amine showed high p38α inhibitory activity, utilizing an intramolecular nitrogen–sulfur interaction to stabilize its conformation at the active site. ijmphs.com These findings indicate that the pyrimidine core structure is a viable scaffold for developing inhibitors that can lead to the deactivation of downstream MAPK signaling.

Table 2: Inhibition of MAPK Pathway by Pyrimidine Analogs
Compound ClassTarget Pathway/KinaseObserved EffectReference
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivativesRAF-MEK-ERK PathwayBlockade of the signaling pathway, leading to reduced tumor growth. nih.gov
Oxoacetamide analogues (Rimonabant derivative)ERK MAPKAttenuated LPS-induced phosphorylation in BV2 cells. nih.gov
2-aminothiazol-5-yl-pyrimidinesp38α MAP KinaseShowed potent inhibitory activity. ijmphs.com
Thiazolo[3,2-a]pyrimidine derivativesp38α MAP KinaseDemonstrated strong inhibitory activity against the kinase. ijmphs.com

Molecular Interaction Analysis at Target Sites (e.g., co-crystal structures of related compounds)

While a specific co-crystal structure for this compound is not available, analysis of related pyrimidine structures provides significant insight into their molecular interactions at target sites. Crystal engineering and the study of supramolecular synthons are fundamental in understanding how these molecules bind. nih.govresearchgate.net

For 2,4-diaminopyrimidine (B92962) derivatives, a common class of related compounds, X-ray crystallography reveals characteristic hydrogen-bonding motifs. nih.govresearchgate.net These structures often form R22(8) homosynthons through pairs of hydrogen bonds. nih.govresearchgate.net When co-crystallized with other molecules, such as carboxylic acids, they can form robust supramolecular heterosynthons. mdpi.com

Molecular docking studies of other pyrimidine-dione analogs further elucidate these interactions. For instance, docking of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative into the active site of its target enzyme revealed π–π stacking interactions with a phenylalanine residue and hydrogen bonding with a serine residue. nih.gov Similarly, pyrano[2,3-d]pyrimidine-2,4-dione derivatives, designed as PARP-1 inhibitors, showed key interactions within the enzyme's active site. nih.gov The pyrimidine-dione scaffold was observed to form characteristic hydrogen bonds with glycine (B1666218) and serine residues, while also engaging in π–π stacking with tyrosine and histidine residues, mimicking the interactions of known inhibitors. nih.gov These analyses consistently highlight the importance of hydrogen bonding and hydrophobic interactions for the binding of pyrimidine-dione scaffolds to their biological targets. nih.govmdpi.com

Table 3: Molecular Interactions of Pyrimidine-dione Analogs at Target Sites
Compound ClassTarget/CoformerInteraction TypeKey Amino Acids/MotifsReference
2,4-DiaminopyrimidinesSelf-assemblyHydrogen BondingR22(8) homosynthons nih.govresearchgate.net
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneMIF2 Tautomerase Siteπ–π Stacking, Hydrogen BondingPhe2, Ser50 nih.gov
Pyrano[2,3-d]pyrimidine-2,4-dionePARP-1Hydrogen Bonding, π–π StackingGly863, Ser904, Tyr907, His862 nih.gov
Aminopyrimidine-2,4-dioneBRD4Hydrogen Bonding, Hydrophobic InteractionAsn140, Tyr97, Pro82 mdpi.com

Research Applications and Future Directions for 5 2 Chlorophenyl Pyrimidine 2,4 1h,3h Dione Research

Utility in Developing Chemical Probes for Basic Biological Research

While 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione has not been specifically developed as a chemical probe, the uracil (B121893) scaffold it is built upon is fundamental in the creation of such tools. Derivatives of 5-substituted uracils are utilized to investigate various biological processes. For instance, fluorogenic derivatives of uracil monophosphate (UMP) with different aromatic groups at the 5-position have been synthesized to systematically study fluorescence emission, providing tools for chemical biology and biomolecular chemistry. researchgate.net The development of such probes is crucial for understanding the interactions and functions of nucleic acids and related enzymes. researchgate.net The core structure of pyrimidine-2,4-dione is also central to the design of inhibitors for various enzymes, which can be adapted into probes to study enzyme function and localization. acs.org

Identification as Lead Compounds in Pre-clinical Drug Discovery Programs

The pyrimidine-2,4(1H,3H)-dione nucleus is a highly versatile scaffold that serves as a cornerstone in numerous drug discovery programs. nih.govnih.gov Derivatives have been identified as lead compounds for a wide range of therapeutic targets, including viral and cancer-related proteins. nih.govnih.gov

For example, various 5-substituted uracil derivatives have been investigated as potential antiviral agents, targeting enzymes like HIV reverse transcriptase. nih.govnih.gov In oncology, the uracil scaffold is integral to many commercial drugs, and its derivatives are continuously explored as inhibitors of key cancer-related enzymes. nih.gov Fused pyrimidine-2,4-dione systems, such as pyrano[2,3-d]pyrimidine-2,4-diones, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. rsc.orgresearchgate.net Similarly, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been developed as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) and signaling pathways involved in tumor growth. nih.govnih.gov

The data below summarizes the activity of some pyrimidine-2,4-dione derivatives that have been identified as promising lead compounds.

Compound ClassTargetObserved ActivityReference
Pyrano[2,3-d]pyrimidine-2,4-dione analoguesPARP-1IC50 values in the nanomolar range (e.g., 3.61 ± 0.15 nM) rsc.orgresearchgate.net
Pyrido[2,3-d]pyrimidine-2,4-dione derivativeseEF-2KIC50 values in the nanomolar range (e.g., 420 nM) nih.govresearchgate.net
5-Aryl ethylidene aminopyrimidine-2,4-dionesBRD4/PLK1IC50 values in the nanomolar range against cancer cell lines mdpi.com
(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivativesEcto-5'-nucleotidase (CD73)Significant tumor growth inhibition in mouse models nih.gov

Exploration of Broad-Spectrum Biological Modulators (e.g., antimicrobial, herbicidal potential)

The pyrimidine-2,4(1H,3H)-dione scaffold is a promising backbone for developing broad-spectrum biological modulators. Although specific studies on this compound are limited, extensive research on its analogues demonstrates significant potential in various fields.

Antimicrobial Potential: The uracil framework is a known pharmacophore for antimicrobial agents, affecting processes like bacterial chromosome replication. nih.gov Numerous derivatives have been synthesized and tested against a range of pathogens. For instance, certain novel pyrimidine-2,4(1H,3H)-diones have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger. europub.co.ukresearchgate.net Specifically, 5-aryl pyrimidine (B1678525) derivatives have demonstrated potent, broad-spectrum antibacterial activity, with a 4-chlorophenyl substituted analogue showing a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov Derivatives of 5-fluorouracil (B62378) have also been developed that show considerable activity against both Gram-positive and Gram-negative bacteria by causing septal damage and cytosolic alterations. nih.gov

Herbicidal Potential: Phenylpyrimidine derivatives are a well-studied class of herbicides that typically act by inhibiting key enzymes in plant growth pathways. thepharmajournal.com Protoporphyrinogen (B1215707) oxidase (PPO) is a common target for these compounds. nih.gov Research into novel N-benzothiazolyl-pyrimidine-2,4-diones has led to the identification of compounds with potent post-emergence herbicidal activity at application rates as low as 37.5 grams of active ingredient per hectare. nih.gov Furthermore, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been designed as PPO inhibitors, showing strong, broad-spectrum weed control in greenhouse assays. nih.govresearchgate.net These findings suggest that the 5-phenyl pyrimidine-2,4-dione core, as seen in the subject compound, is a viable scaffold for developing new herbicidal agents.

Rational Design of Novel Pyrimidine-2,4(1H,3H)-dione Scaffolds with Tuned Activities

The rational design of novel compounds based on the pyrimidine-2,4(1H,3H)-dione scaffold is a highly active area of research. By modifying the substituents at various positions on the ring, researchers can tune the biological activity and selectivity of these molecules. Structure-activity relationship (SAR) studies are crucial in this process.

For example, in the development of anticancer agents, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were designed to elevate intracellular reactive oxygen species (ROS) production, leading to cancer cell apoptosis. rsc.org Similarly, based on the pharmacophore of the clinical trial candidate ONC201, a series of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones were designed and synthesized, resulting in compounds over 100 times more potent than the parent molecule in inhibiting cancer cell growth. nih.gov

Computational methods, such as molecular docking, play a significant role in this rational design process. Docking studies have been used to explore the probable binding modes of pyrano[2,3-d]pyrimidine-2,4-dione derivatives in the active site of PARP-1, guiding the synthesis of more potent inhibitors. rsc.orgresearchgate.net This synergy of synthetic chemistry and computational modeling allows for the creation of novel scaffolds with fine-tuned activities for specific biological targets.

Investigation of Synergistic Research Applications with Other Agents

While direct synergistic studies involving this compound are not available, the chemical class it belongs to is often explored for combination therapies. Pyrimidine-based compounds, particularly those used in oncology, are frequently investigated for their potential to enhance the efficacy of other cytotoxic agents.

For instance, PARP-1 inhibitors, which include derivatives of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold, are specifically used as potentiators in combination with DNA-damaging cytotoxic agents. rsc.orgresearchgate.net By inhibiting the DNA repair mechanism, these compounds can increase the effectiveness of traditional chemotherapy and radiation, leading to enhanced cancer cell death. rsc.org The uracil analogue 5-fluorouracil, a cornerstone of chemotherapy, is almost exclusively used in combination regimens to treat various cancers, demonstrating the principle of synergistic application.

Integration of Advanced Research Methodologies for Compound Evaluation

The evaluation of novel pyrimidine-2,4(1H,3H)-dione derivatives relies on a suite of advanced research methodologies to elucidate their biological activity and mechanism of action.

In Vitro and In Silico Screening: High-throughput screening (HTS) is often employed to test libraries of these compounds against specific biological targets. For enzyme inhibitors, this involves assays like the Homogeneous Time-Resolved Fluorescence (HTRF) assay used for evaluating EGFR kinase inhibitors. nih.gov In silico methods are indispensable for modern drug discovery. Molecular docking is routinely used to predict binding modes and affinities, as seen in studies of PARP-1 and PPO inhibitors. rsc.orgnih.gov Furthermore, computational tools like SwissADME are used to predict pharmacokinetic properties and "herbicide-likeness" in the early stages of development. thepharmajournal.com

Mechanism of Action Studies: Once a compound shows promising activity, a variety of cell-based assays are used to determine its mechanism. For anticancer agents, this includes cell viability assays (MTT assay), cell cycle analysis using flow cytometry, and apoptosis assays (Annexin V/PI staining). mdpi.comnih.gov For antibacterial compounds, macromolecule inhibition assays are performed to identify the specific cellular pathway being disrupted. nih.gov Electron microscopy can provide visual evidence of a compound's effect on cellular morphology, such as damage to bacterial cell walls. nih.gov

These advanced methodologies are critical for thoroughly evaluating the potential of new compounds and guiding the rational design of next-generation agents based on the pyrimidine-2,4(1H,3H)-dione scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of a pyrimidine core followed by selective substitution. For example:

  • Step 1: Use precursors like thiourea or barbituric acid derivatives to form the pyrimidine ring.
  • Step 2: Introduce the 2-chlorophenyl group via nucleophilic aromatic substitution (e.g., using chlorobenzyl chloride under reflux in acetonitrile or DMF) .
  • Optimization: Control temperature (e.g., 80–100°C) and use catalysts like potassium carbonate to enhance substitution efficiency. Monitor purity via TLC and HPLC, and employ recrystallization (e.g., ethanol/water mixtures) for final purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on substituent effects. The chlorophenyl group causes deshielding in aromatic protons (δ 7.2–7.8 ppm), while the pyrimidine-dione protons appear as singlets (δ 10–12 ppm for NH groups) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 253.04) and fragmentation patterns (e.g., loss of Cl or CO groups) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks. For example, planar pyrimidine rings with dihedral angles <10° relative to the chlorophenyl group indicate minimal steric hindrance .

Q. What in vitro biological screening strategies are recommended to evaluate the antimicrobial potential of this compound?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Assays: Assess bactericidal activity at 2× MIC over 24 hours.
  • Mechanistic Studies: Combine with fluorescence-based assays (e.g., SYTOX Green uptake for membrane disruption) .

Advanced Research Questions

Q. How can computational chemistry tools predict the binding affinity and mechanism of action of this compound against target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The chlorophenyl group may occupy hydrophobic pockets, while pyrimidine-dione forms hydrogen bonds with catalytic residues .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to validate docking results .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Replicate Assays: Use standardized protocols (e.g., identical cell lines, serum concentrations) to minimize variability.
  • Orthogonal Assays: Confirm anticancer activity via both MTT (cell viability) and clonogenic (long-term survival) assays.
  • Meta-Analysis: Compare logP, solubility, and metabolic stability (e.g., microsomal incubation) to identify physicochemical factors influencing discrepancies .

Q. What strategies establish a structure-activity relationship (SAR) for derivatives in anticancer research?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace Cl with F or methyl groups) and evaluate cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7, HepG2) .
  • 3D-QSAR Modeling (CoMFA): Corrogate steric/electronic descriptors with activity data to prioritize derivatives for synthesis .

Q. How should researchers design in vivo pharmacokinetic studies for this compound, considering its physicochemical properties?

Methodological Answer:

  • LogP and Solubility: Measure via shake-flask (logP ≈ 2.1) and HPLC (aqueous solubility <50 µg/mL). Use solubilizers (e.g., PEG-400) for dosing .
  • Bioavailability: Conduct IV/PO studies in rodents. Collect plasma at 0–24 hours, analyze via LC-MS/MS, and calculate AUC ratios.
  • Metabolite ID: Use liver microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation at C5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.